![molecular formula C26H24N2O2S2 B2935829 4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine CAS No. 478080-95-4](/img/structure/B2935829.png)
4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine as a Core Structure
Pyrimidine derivatives are prominent in the realm of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Their structural motif is found in many natural products and therapeutic agents, with significant implications for the synthesis of diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for developing drugs targeting various diseases due to their structural versatility and functional adaptability (R. Philip et al., 2020; Mehul P. Parmar et al., 2023).
Anticancer Applications
Pyrimidines have shown substantial anticancer potential, serving as the foundation for various anticancer agents. Their mechanisms of action include interacting with multiple enzymes, receptors, and targets, highlighting the versatility of pyrimidine-based scaffolds in drug design. This diversity in function makes pyrimidine derivatives promising candidates for future cancer therapies (R. Kaur et al., 2014).
Anti-inflammatory Activities
The anti-inflammatory properties of pyrimidine derivatives are linked to their inhibitory effects on various inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. This indicates the potential of pyrimidine compounds in the treatment of inflammation-related disorders, offering a pathway to novel anti-inflammatory agents (H. Rashid et al., 2021).
Sulfur-containing Compounds in Drug Development
Sulfonamide Antibiotics
Sulfonamide compounds, a significant class of synthetic antibiotics, exemplify the importance of sulfur-containing structures in therapeutic applications. Beyond their antibacterial properties, sulfonamides have found utility in various domains, including as diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. The ongoing development and patenting activity around sulfonamide inhibitors underscore their enduring relevance in pharmaceuticals (I. Gulcin et al., 2018).
Environmental and Health Perspectives
While the focus on therapeutic applications is paramount, it's also critical to consider the environmental persistence and potential health implications of synthetic compounds, including those related to the pyrimidine core and sulfur functionalities. Studies on perfluoroalkyl substances and synthetic phenolic antioxidants, for instance, highlight the balance between utility and safety, advocating for continuous monitoring and the development of compounds with minimized environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013; Runzeng Liu & S. Mabury, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-4-(4-tert-butylphenyl)sulfanyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S2/c1-26(2,3)20-14-16-21(17-15-20)31-25-23(32(29,30)22-12-8-5-9-13-22)18-27-24(28-25)19-10-6-4-7-11-19/h4-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPGTENVFDFRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

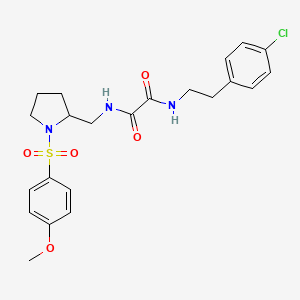
![N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2935748.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)
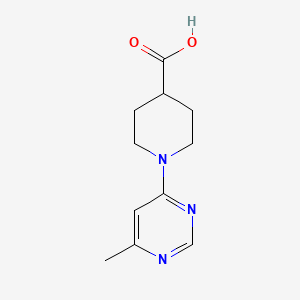

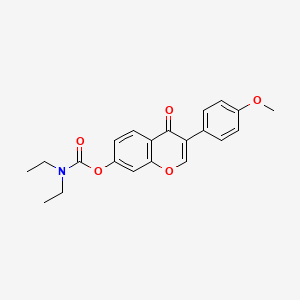
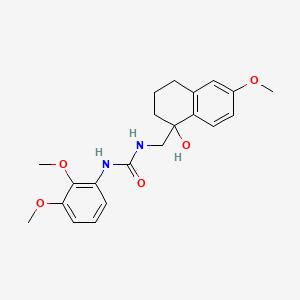
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)
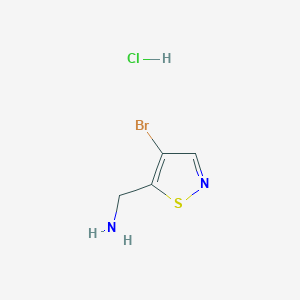
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2935768.png)
![6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2935769.png)